molecular formula C29H34N4O3 B10835194 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide

Cat. No.: B10835194
M. Wt: 486.6 g/mol
InChI Key: ZIIBOHIVIFEGAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID28394193-Compound-43” involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

  • Formation of the core structure through a series of condensation reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of “PMID28394193-Compound-43” follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: “PMID28394193-Compound-43” undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain groups to achieve the desired chemical structure.

    Substitution: Introduction of different substituents to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield "PMID28394193-Compound-43" .

Scientific Research Applications

“PMID28394193-Compound-43” has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the role of EZH2 in histone methylation.

    Biology: Investigates the effects of EZH2 inhibition on gene expression and cellular processes.

    Medicine: Explores potential therapeutic applications in cancer treatment, particularly in cancers where EZH2 is overexpressed.

    Industry: Utilized in the development of new drugs targeting epigenetic modifications

Mechanism of Action

“PMID28394193-Compound-43” can be compared with other EZH2 inhibitors, such as:

    Tazemetostat: Another EZH2 inhibitor used in the treatment of certain cancers.

    GSK126: A selective inhibitor of EZH2 with similar applications in cancer research.

Uniqueness: “PMID28394193-Compound-43” is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for EZH2. This uniqueness makes it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

  • Tazemetostat
  • GSK126
  • CPI-1205
  • UNC1999

Properties

Molecular Formula

C29H34N4O3

Molecular Weight

486.6 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide

InChI

InChI=1S/C29H34N4O3/c1-18-13-19(2)32-28(35)25(18)17-31-27(34)21-14-22-16-29(3,4)36-26(22)24(15-21)20-5-7-23(8-6-20)33-11-9-30-10-12-33/h5-8,13-15,30H,9-12,16-17H2,1-4H3,(H,31,34)(H,32,35)

InChI Key

ZIIBOHIVIFEGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)C4=CC=C(C=C4)N5CCNCC5)OC(C3)(C)C)C

Origin of Product

United States

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